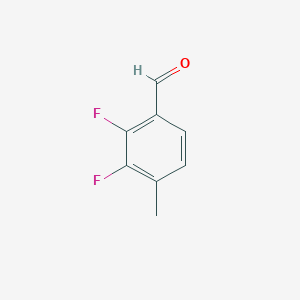

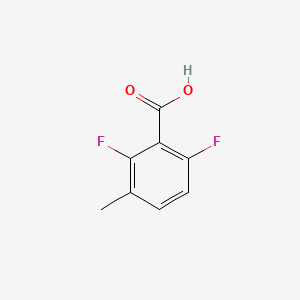

2-Fluoro-4-iodo-6-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-4-iodo-6-nitroaniline (FINA) is an important intermediate in the synthesis of a range of organic compounds. It is a nitroaromatic compound that has been used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other nitroaromatic compounds. FINA is a versatile intermediate that can be used in a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of nitroaromatics, and the preparation of nitroaromatic derivatives.

科学的研究の応用

Dye Synthesis and Modification

2-Fluoro-4-iodo-6-nitroaniline has been utilized in the synthesis of dyes for synthetic-polymer fibers. The compound, along with other iodo-substituted nitroanilines, was prepared through various iodination procedures and then coupled to create a range of disperse dyes. These dyes, showing red to blue colors, have been evaluated for their coloring, dyeing, and fastness properties, highlighting the impact of halogen substituents on dye characteristics (Peters & Soboyejo, 2008).

Pharmaceutical Intermediate Synthesis

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, its selective hydrogenation has been explored for the production of refametinib intermediate DIM-NA to DIM-DAB, using Raney cobalt catalyst in a cocurrent trickle-bed reactor. This process emphasizes the compound's role in synthesizing APIs with a focus on achieving high selectivity and managing the reactivity of iodine substituents (Said et al., 2017).

Crystal Engineering and Material Science

The study of co-crystals involving caffeine and various halogenated nitroanilines, including this compound, provides insights into the structure-mechanical property relationships. These co-crystals exhibit diverse structures and mechanical behaviors based on their intralayer and interlayer interactions. The research underscores the importance of exploring unexpected synthons in co-crystal screening to enhance efficiency and understand the mechanical properties of materials (Ghosh & Reddy, 2012).

Chemical Synthesis and Functionalization

The functionalization of silica particles through nucleophilic aromatic substitution reactions highlights another application of fluoro-nitro-substituted compounds. In this context, this compound and similar compounds are reacted with poly(vinylamine)/silica adsorbates to equip silica particles with primary amino and chromophoric groups. This method demonstrates the versatility of fluoro-nitro-substituted anilines in materials chemistry for creating functional surfaces (Roth et al., 2006).

Polymorph Studies and Molecular Interactions

Research on the polymorphs of iodo-nitroanilines, including this compound, has elucidated the role of hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions in forming different crystal structures. These studies contribute to our understanding of molecular interactions, crystal engineering, and the design of materials with specific properties (Garden et al., 2002).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 4-fluoro-2-nitroaniline have been known to form complexes with cobalt (ii), nickel (ii), and copper (ii) .

Mode of Action

It’s worth noting that nitroaniline compounds generally undergo a series of reactions, including nitration, conversion of the nitro group to an amine, and halogenation .

Biochemical Pathways

It’s known that nitroaniline compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Result of Action

Similar compounds such as 4-fluoro-2-nitroaniline have been used as starting reagents in the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-iodo-6-nitroaniline . For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

特性

IUPAC Name |

2-fluoro-4-iodo-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIZLLZNKTXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379071 |

Source

|

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-73-9 |

Source

|

| Record name | Benzenamine, 2-fluoro-4-iodo-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)